molecular formula C15H15Cl2NO2 B14327589 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline CAS No. 97094-70-7

2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline

Cat. No.: B14327589
CAS No.: 97094-70-7
M. Wt: 312.2 g/mol
InChI Key: UXFVHWXCPZPLAD-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is an organic compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with two chlorine atoms. The specific structure of this compound includes a phenyl group substituted with ethoxymethoxy and aniline groups, making it a unique derivative of dichloroaniline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline typically involves the nucleophilic substitution of an appropriate dichloroaniline precursor with 4-(ethoxymethoxy)phenylamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is unique due to its specific substitution pattern and the presence of the ethoxymethoxy group. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .

Properties

CAS No.

97094-70-7

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

2,3-dichloro-N-[4-(ethoxymethoxy)phenyl]aniline

InChI

InChI=1S/C15H15Cl2NO2/c1-2-19-10-20-12-8-6-11(7-9-12)18-14-5-3-4-13(16)15(14)17/h3-9,18H,2,10H2,1H3

InChI Key

UXFVHWXCPZPLAD-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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